4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a chemical compound that features a brominated maleimide moiety attached to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form the maleimide derivative, which can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Cycloaddition Reactions: The maleimide moiety can participate in Diels-Alder reactions with dienes.
Polymerization: The compound can be used as a monomer in the synthesis of polymers with specific properties.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Cycloaddition: Dienes under thermal or catalytic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Cycloadducts: Products of Diels-Alder reactions with specific dienes.
Polymers: Polymers with maleimide functionalities.
Scientific Research Applications
4-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to impart specific properties, such as thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The maleimide moiety can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols. This covalent modification can alter the function of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Maleimidobenzoic acid chloride: Contains a reactive acyl chloride group, making it useful for coupling reactions.
N-(2-Hydroxyethyl)maleimide: Features a hydroxyethyl group, providing different reactivity and solubility properties.
Uniqueness
The presence of the bromine atom in 4-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid enhances its reactivity in substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. This unique feature distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H6BrNO4 |
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Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-(3-bromo-2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-8-5-9(14)13(10(8)15)7-3-1-6(2-4-7)11(16)17/h1-5H,(H,16,17) |
InChI Key |
JFYMYIVRHNXDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
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